Aqueous Solubility Advantage Over Free Base
The hydrochloride salt form of 2-amino-N-(naphthalen-1-yl)acetamide is reported to exhibit enhanced solubility in aqueous solutions relative to its free base counterpart (CAS 55596-42-4) [1]. This is a direct consequence of salt formation, which increases the compound's polarity and facilitates solvation.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced solubility in aqueous solutions |
| Comparator Or Baseline | Free base (CAS 55596-42-4): Lower aqueous solubility |
| Quantified Difference | Not specified; class-level inference based on salt formation principles. |
| Conditions | General aqueous solubility, as per vendor description. |
Why This Matters
Superior aqueous solubility simplifies the preparation of biological assay solutions and facilitates formulation development, a critical advantage for researchers seeking to minimize solvent-induced artifacts.
- [1] Kuujia. (n.d.). 2-amino-N-(naphthalen-1-yl)acetamide hydrochloride. Product Page. View Source
